molecular formula C8H8BNO2 B1593052 (1H-Indol-3-yl)boronic acid CAS No. 741253-05-4

(1H-Indol-3-yl)boronic acid

Cat. No.: B1593052
CAS No.: 741253-05-4
M. Wt: 160.97 g/mol
InChI Key: PTTHBZMGHRDZCV-UHFFFAOYSA-N
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Description

(1H-Indol-3-yl)boronic acid (CAS 741253-05-4) is an organoboron compound with the molecular formula C₈H₈BNO₂ and a molecular weight of 160.97 g/mol . It is characterized by a boronic acid group (-B(OH)₂) attached to the 3-position of the indole heterocycle, a structure that confers unique reactivity and biological activity. The compound is typically stored at 2–8°C in a dry, sealed environment to maintain stability .

Mechanism of Action

Target of Action

Indole-3-boronic acid primarily interacts with specific cellular targets. One of its key targets is the aryl hydrocarbon receptor (AhR) . AhR is a transcription factor that plays a crucial role in regulating gene expression in response to environmental cues, such as xenobiotics and endogenous ligands. Upon binding to Indole-3-boronic acid, AhR translocates to the nucleus and modulates the expression of genes involved in detoxification, immune response, and cell proliferation .

Mode of Action

The interaction between Indole-3-boronic acid and AhR leads to downstream effects. Activation of AhR by the compound triggers the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1). These enzymes metabolize various xenobiotics, including polycyclic aromatic hydrocarbons (PAHs), into less toxic forms. Additionally, AhR activation influences immune responses and cellular differentiation .

Biochemical Pathways

Indole-3-boronic acid affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetic properties of Indole-3-boronic acid include:

Result of Action

The molecular and cellular effects of Indole-3-boronic acid include:

Action Environment

Environmental factors impact the compound’s efficacy and stability:

    The stability of Indole-3-boronic acid varies with pH levels. Heat can degrade the compound. Choice of solvent affects its solubility and reactivity.

Biological Activity

(1H-Indol-3-yl)boronic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their ability to interact with various biological targets. These compounds have been associated with a wide range of pharmacological effects, including:

  • Antiviral : Inhibition of viral replication.
  • Anticancer : Induction of apoptosis in cancer cells.
  • Antimicrobial : Activity against bacterial strains.
  • Anti-inflammatory : Reduction of inflammation markers.
  • Antioxidant : Scavenging of free radicals.

Target Interactions

This compound exhibits its biological effects through multiple mechanisms:

  • Receptor Binding : It binds to various receptors with high affinity, influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in disease processes, such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases .
  • Cell Cycle Regulation : It can halt cell cycle progression in cancer cells at the G2/M phase, leading to growth inhibition .

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. In vitro studies demonstrated an IC50 value of 0.14 µg/mL for DPPH radical scavenging activity . This suggests its potential application in formulations aimed at reducing oxidative stress.

Anticancer Activity

In a study assessing its cytotoxic effects on cancer cell lines, this compound exhibited an IC50 value of 18.76 µg/mL against MCF-7 breast cancer cells, indicating a potent anticancer effect without toxicity to healthy cell lines . This selective toxicity is crucial for developing safer therapeutic agents.

Antimicrobial Activity

The compound has shown effectiveness against various bacterial strains. For instance, it demonstrated activity against Escherichia coli at concentrations as low as 6.50 mg/mL, highlighting its potential as an antimicrobial agent .

Study 1: Anticancer and Antioxidant Properties

A recent study formulated a cream containing this compound and assessed its biological activities. The results indicated that the compound not only inhibited cancer cell proliferation but also exhibited strong antioxidant properties. The formulation was deemed microbiologically safe for dermatological applications .

Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition, this compound showed moderate acetylcholinesterase inhibition (IC50 = 115.63 µg/mL) while being highly effective against butyrylcholinesterase (IC50 = 3.12 µg/mL). This dual inhibition profile suggests potential applications in treating conditions like Alzheimer's disease .

Comparative Biological Activity Table

Activity TypeIC50 Value (µg/mL)Reference
DPPH Scavenging0.14
Cytotoxicity (MCF-7)18.76
Acetylcholinesterase115.63
Butyrylcholinesterase3.12
Antibacterial (E.coli)6.50

Scientific Research Applications

Medicinal Chemistry

(1H-Indol-3-yl)boronic acid has been explored for its potential therapeutic properties:

  • Anticancer Activity : It has shown promise in the development of anticancer agents. For instance, derivatives of this compound have been linked to the inhibition of proteasomes, similar to bortezomib, which is used in treating multiple myeloma .
  • Antimicrobial Properties : Research indicates that indole derivatives exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Organic Synthesis

The compound is widely used in organic synthesis due to its reactivity:

  • Cross-Coupling Reactions : It serves as a key reagent in Suzuki-Miyaura and other cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

Anticancer Drug Development

A notable example includes the modification of this compound to enhance selectivity and potency against cancer cells. Studies have demonstrated that introducing this boronic acid moiety can improve the pharmacokinetic properties of existing drugs .

Synthesis of Biologically Active Compounds

Research has highlighted successful syntheses involving this compound leading to various biologically active compounds. For example, derivatives synthesized through C-H borylation have shown increased yields and selectivity in forming target molecules .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of proteasome activity
AntimicrobialActivity against MRSA and other pathogens
AntiviralPotential use in antiviral drug development

Table 2: Synthetic Methods Overview

MethodDescriptionYield (%)
Lithiation-BoronationReaction with nBuLi followed by triisopropyl borate45 - 99
Suzuki-Miyaura CouplingCross-coupling with aryl halidesVaries

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is pivotal for forming C–C bonds between (1H-Indol-3-yl)boronic acid and aryl/heteroaryl halides:

Substrate (X = Halogen)ProductCatalystYieldReference
4-Bromotoluene3-(4-Methylphenyl)-1H-indolePd(PPh₃)₄, K₂CO₃82%
2-Iodopyridine3-(Pyridin-2-yl)-1H-indolePdCl₂(dppf), CsF75%

Key features:

  • Reactions proceed under mild conditions (60–100°C, 12–24 h) with Pd catalysts .

  • N-Protection (e.g., Boc, Tosyl) enhances stability and prevents side reactions .

Functionalization via C–H Activation

(1H-Indol-3-yl)boronic acid participates in direct functionalization at the C2 and C7 positions:

Example reaction :

3 Borylated indole+AlkynePd OAc 2,CuI3 Alkynylated indole(68% yield)[2]\text{3 Borylated indole}+\text{Alkyne}\xrightarrow{\text{Pd OAc }_2,\text{CuI}}\text{3 Alkynylated indole}\quad (68\%\text{ yield})[2]

  • Borylation-directed C–H activation enables sequential functionalization, such as iridium-catalyzed borylation followed by Suzuki coupling .

  • Electrophilic substitution at the C3 position is suppressed due to the electron-withdrawing effect of the boronic acid group .

Stability and Handling Considerations

  • Hydrolytic sensitivity : Requires storage under inert conditions (argon, −20°C) to prevent protodeboronation .

  • Purification : Column chromatography (SiO₂, petroleum ether/EtOAc) is standard, with typical R<sub>f</sub> values of 0.40–0.60 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (1H-Indol-3-yl)boronic acid derivatives?

  • Methodological Answer : The synthesis of this compound derivatives typically employs Suzuki-Miyaura cross-coupling reactions. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.
  • Solvent : Aqueous DMF or THF under inert atmosphere (N₂/Ar).
  • Temperature : 80–100°C for 12–24 hours.
  • Base : Na₂CO₃ or K₂CO₃ to maintain pH 8–10.
    Reaction yields vary significantly depending on substituents; for example, electron-deficient aryl halides show higher reactivity (e.g., entries 130 and 132 in report yields of 468% and 50%, respectively, under optimized conditions).

Q. How can purification challenges specific to boronic acid derivatives be addressed?

  • Methodological Answer : Boronic acids are prone to protodeboronation and require careful handling. Techniques include:

  • Chromatography : Use silica gel pre-treated with triethylamine to minimize decomposition.
  • Crystallization : Employ mixed solvents (e.g., hexane/ethyl acetate) at low temperatures.
  • Derivatization : Convert to stable boronic esters (e.g., pinacol ester) for storage, followed by hydrolysis before use. highlights derivatization with diols (e.g., 2,5-dihydroxybenzoic acid) to prevent boroxine formation during MALDI-MS analysis.

Advanced Research Questions

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein binding studies?

  • Methodological Answer : Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. Mitigation strategies include:

  • Buffer optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to minimize non-specific binding.
  • Surface functionalization : Immobilize boronic acids on carboxymethyl dextran-coated substrates to reduce steric hindrance ().
  • Competitive elution : Employ sorbitol or fructose to displace bound glycoproteins selectively.
    For example, SPR studies in demonstrate that altering buffer pH from 7.4 to 8.5 increases selectivity by weakening non-specific interactions.

Q. How can computational methods guide the design of this compound-based sensors?

  • Methodological Answer :

  • QSAR and PCA : Use Mordred descriptors and principal component analysis (PCA) to map chemical diversity and select boronic acids with optimal electronic/steric properties ( ).
  • Machine learning : Apply k-means clustering on a library of 5,136 boronic acids to identify structurally diverse candidates for sensor development.
  • Binding affinity prediction : MD simulations and docking studies can predict interactions with diol-containing targets (e.g., glucose or ribose). emphasizes selecting in-house compounds near cluster centroids to minimize costs.

Q. What experimental approaches resolve contradictions in reported anticancer activities of indolylboronic acid derivatives?

  • Methodological Answer :

  • Dose-response profiling : Use glioblastoma cell lines (e.g., U87-MG) to establish IC₅₀ values under standardized conditions ( ).
  • Mechanistic studies : Assess proteasome inhibition (via fluorogenic substrates) or apoptosis markers (caspase-3 activation).
  • Structural optimization : Compare activity across derivatives with varying substituents (e.g., 7-chloro or 6-cyano groups in ). Contradictions may arise from differences in cellular uptake or metabolic stability.

Analytical and Kinetic Research Questions

Q. How can MALDI-MS be adapted for sequencing peptide boronic acid libraries?

  • Methodological Answer :

  • Derivatization : On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation and enhances ionization ().
  • MS/MS parameters : Use collision-induced dissociation (CID) at 20–30 eV to fragment peptides without disrupting boron-diol complexes.
  • Data interpretation : Deconvolute spectra using software tools (e.g., Mascot) with custom libraries for boron-containing fragments. reports successful sequencing of peptides with up to five boronic acid groups.

Q. What kinetic insights govern boronic acid-diol binding for real-time sensing applications?

  • Methodological Answer :

  • Stopped-flow kinetics : Measure kon and koff rates (e.g., 4-isoquinolinylboronic acid binds D-fructose with kon ~10³ M⁻¹s⁻¹) ( ).
  • pH dependence : Binding affinities peak near the boronic acid pKa (~8.5–9.0).
  • Thermodynamic vs. kinetic control : For glucose sensors, kon values (D-fructose > D-tagatose > D-mannose) correlate with binding constants, suggesting kon-driven selectivity ( ).

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural Features and Stability

Table 1: Structural and Stability Comparisons

Compound Molecular Formula Key Structural Features Stability Notes Reference
(1H-Indol-3-yl)boronic acid C₈H₈BNO₂ Indole ring with boronic acid at C3 Requires dry, cold storage
Phenanthren-9-yl boronic acid C₁₄H₁₁BO₂ Polycyclic aromatic system Stable in vitro assays
6-Hydroxynaphthalen-2-yl boronic acid C₁₀H₉BO₃ Naphthalene with hydroxyl and boronic acid High reactivity in ester formation
RB(Epin) boronic esters Variable Tetraethylethylene glycol protection Enhanced silica gel stability
  • Key Insights :
    • Indole-containing boronic acids like this compound benefit from the electron-rich indole ring, which may influence Lewis acidity and binding interactions .
    • Bulky protecting groups in boronic esters (e.g., RB(Epin)) improve stability during synthetic procedures compared to unprotected boronic acids .

Acidity (pKa) and Reactivity

Table 2: Acidity and Reactivity Profiles

Compound pKa Range Reactivity Notes Reference
This compound Not reported Likely influenced by indole’s electron effects
3-AcPBA ~8.8–9.2 High pKa limits physiological applications
4-MCPBA ~8.5–9.0 Similar limitations to 3-AcPBA
Fluoro-substituted analogs ~7.5–8.0 Balanced acidity for physiological binding
  • Key Insights :
    • Boronic acids with pKa values near physiological pH (e.g., fluoro-substituted derivatives) exhibit superior binding to biomolecules like serine proteases .
    • The indole ring in this compound may modulate acidity through through-space electronic effects, though experimental pKa data are needed .

Table 3: Anticancer and Enzymatic Inhibition Profiles

Compound Target/Activity IC₅₀/Ki Value Cell Line/Application Reference
Phenanthren-9-yl boronic acid Triple-negative breast cancer Sub-micromolar 4T1 cells
FL-166 (bifunctional aryl boronic acid) SARS-CoV-2 3CLpro protease Ki = 40 nM In vitro protease inhibition
Boronic acid-containing cis-stilbenes Tubulin polymerization IC₅₀ = 21–22 μM Jurkat cells
1-Amido-2-triazolylethaneboronic acid β-lactamases Improved MICs vs. pathogens Antimicrobial assays
  • Key Insights :
    • Aromatic boronic acids with extended π-systems (e.g., phenanthren-9-yl) show potent cytotoxicity, suggesting this compound could be optimized for similar anticancer activity .
    • Bifunctional boronic acids (e.g., FL-166) highlight the importance of targeting multiple active sites for protease inhibition, a strategy applicable to indole derivatives .

Preparation Methods

Miyaura Borylation Method

The most common and widely used method for synthesizing (1H-Indol-3-yl)boronic acid is the Miyaura borylation, which involves the palladium-catalyzed borylation of aryl or heteroaryl halides.

Procedure:

  • Starting with 3-bromoindole, the halogen-metal exchange is performed using n-butyllithium (nBuLi) at low temperature (typically 0 °C to –78 °C).
  • The resulting 3-lithioindole intermediate is then reacted with a boron electrophile such as triisopropyl borate or trimethyl borate.
  • Subsequent acidic workup (e.g., with 2 M HCl) leads to the formation of this compound.
  • The product is isolated by extraction and recrystallization, often from a water/ethanol mixture.

Reaction Scheme:

$$
\text{3-Bromoindole} \xrightarrow[\text{nBuLi}]{\text{THF, low temp}} \text{3-Lithioindole} \xrightarrow[\text{acidic workup}]{\text{B(OR)_3}} \text{this compound}
$$

Yields and Conditions:

  • Typically, yields range around 60–70% under optimized conditions.
  • The reaction requires strict anhydrous conditions and inert atmosphere (N2 or Ar).
  • The reaction temperature is critical to control side reactions.

Reference Data:

Step Reagents/Conditions Yield (%) Notes
Halogen-metal exchange nBuLi, THF, 0 °C, 1 h Formation of lithio intermediate
Borylation Triisopropyl borate, –78 °C Boron electrophile addition
Acidic workup and isolation 2 M HCl, extraction, recryst. 62 Purification by recrystallization

This method is well-documented and considered reliable for preparing this compound for research use.

Palladium-Catalyzed Cross-Coupling Approaches

Alternative to direct lithiation, palladium-catalyzed cross-coupling methods have been applied using 3-halogenated indole derivatives and diboron reagents.

Typical Procedure:

  • 3-Bromoindole or 3-iodoindole is reacted with bis(pinacolato)diboron or other boron sources.
  • Catalysts such as Pd(dppf)Cl2 or Ni(dppf)(o-tol)Cl are used with bases like potassium phosphate.
  • The reaction is carried out in solvents such as 1,4-dioxane or THF, often with water as an additive.
  • After completion, the product is purified by column chromatography or recrystallization.

Advantages:

  • Avoids the use of strong bases like nBuLi.
  • More tolerant to functional groups.
  • Can be performed under milder conditions.

Yields:

  • High yields up to 90% reported.
  • Reaction times vary from several hours to overnight.

Example Data:

Catalyst Boron Source Base Solvent Yield (%) Notes
Pd(dppf)Cl2 Bis(pinacolato)diboron K3PO4 1,4-Dioxane 85–90 Mild conditions, high yield
Ni(dppf)(o-tol)Cl Bis(pinacolato)diboron K3PO4 THF 80–85 Alternative catalyst system

This method is useful for large-scale synthesis and when sensitive functional groups are present.

Protection-Group Assisted Synthesis

In some cases, the indole nitrogen is protected (e.g., phenylsulfonyl protection) to improve regioselectivity and stability during the borylation steps.

Method Highlights:

  • N-protected 3-bromoindole derivatives are subjected to lithiation and borylation.
  • Protection prevents side reactions at the nitrogen.
  • After borylation, the protecting group can be removed if necessary.

Example:

  • 1-(Phenylsulfonyl)-3-bromoindole treated with t-BuLi at –100 °C.
  • Quenched with chlorotrimethylsilane and oxidized to form the boronic acid derivative.
  • Yields can be moderate (~22% in some oxidative steps) but provide access to intermediates for further functionalization.

Preparation of MIDA Boronate Derivatives

A mild method involves preparing N-methyliminodiacetic acid (MIDA) boronate esters of this compound, which are stable and useful for storage and handling.

Procedure:

  • The boronic acid is reacted with MIDA under mild conditions.
  • The MIDA boronate is isolated with good yields (~30–90% depending on substrate).
  • This approach facilitates downstream Suzuki coupling reactions.

Significance:

  • Enhances stability of boronic acid.
  • Allows for easier purification and handling.
  • Widely used in automated synthesis platforms.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Miyaura Borylation (Lithiation + Borylation) 3-Bromoindole, nBuLi, triisopropyl borate, acidic workup 60–70 Well-established, straightforward Requires strong base, low temp
Pd-Catalyzed Cross-Coupling 3-Haloindole, bis(pinacolato)diboron, Pd(dppf)Cl2, K3PO4 80–90 Milder conditions, high yield Requires Pd catalyst
Protection-Group Assisted N-Phenylsulfonyl-3-bromoindole, t-BuLi, oxidation ~22 (oxidation step) Improved regioselectivity Multi-step, moderate yields
MIDA Boronate Formation Boronic acid + MIDA 30–90 Stability, easy handling Additional synthetic step

Research Findings and Notes

  • The Miyaura borylation remains the cornerstone for preparing this compound due to its efficiency and directness.
  • Pd-catalyzed methods are gaining popularity for their milder conditions and functional group tolerance.
  • Protection strategies are useful for complex synthetic sequences but add steps and reduce overall yield.
  • MIDA boronate derivatives offer practical advantages for storage and subsequent synthetic applications.
  • Purity and isolation typically involve recrystallization or chromatographic purification.
  • The choice of method depends on scale, available reagents, and downstream application requirements.

Properties

IUPAC Name

1H-indol-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTHBZMGHRDZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC2=CC=CC=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625167
Record name 1H-Indol-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741253-05-4
Record name 1H-Indol-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

(1H-Indol-3-yl)boronic acid
(1H-Indol-3-yl)boronic acid
(1H-Indol-3-yl)boronic acid
(1H-Indol-3-yl)boronic acid
(1H-Indol-3-yl)boronic acid
(1H-Indol-3-yl)boronic acid

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